

Elucidation of the Chemical Structure of Phosmidosine: A Technical Guide

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Compound of Interest		
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Abstract

Phosmidosine is a naturally occurring nucleotide antibiotic isolated from Streptomyces durhameusis. It is a unique molecule composed of an 8-oxoadenosine core linked to L-proline via a chiral N-acyl phosphoramidate bond.[1] This distinct chemical architecture is the basis for its significant biological activities, including potent antitumor effects. **Phosmidosine** has been shown to induce cell cycle arrest at the G1 phase, suggesting a mechanism of action that interferes with protein synthesis.[2] This technical guide provides a comprehensive overview of the elucidation of **Phosmidosine**'s chemical structure, detailing the spectroscopic and synthetic methodologies employed. It also presents available quantitative data and explores its mechanism of action, offering insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The definitive structure of **Phosmidosine** was determined through a combination of spectroscopic analysis and total synthesis. It is characterized by an 8-oxoadenosine moiety connected to an L-proline residue through a phosphoramidate linkage. A key feature of **Phosmidosine** is the presence of a chiral center at the phosphorus atom.[1]

Table 1: Physicochemical Properties of **Phosmidosine**



Property	Value	Source
Molecular Formula	C16H24N7O8P	PubChem
Molecular Weight	473.38 g/mol	PubChem
Appearance	Not explicitly stated in search results	-
Melting Point	Not explicitly stated in search results	-
Specific Rotation	Not explicitly stated in search results	-

Spectroscopic Data for Structural Elucidation

The elucidation of **Phosmidosine**'s complex structure heavily relied on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the connectivity and stereochemistry of **Phosmidosine**. While specific chemical shifts and coupling constants are detailed within the full-text publications, the available literature highlights the use of ¹H, ¹³C, and ³¹P NMR. Notably, ¹³C NMR spectra were crucial in distinguishing between the diastereomers of **Phosmidosine**, suggesting that the naturally occurring form is the slow-eluting diastereomer in chromatographic separations.[1]

Table 2: Summary of NMR Spectroscopic Data



Nucleus	Key Observations	Reference
¹H NMR	Used for determining the proton environment of the ribose, purine, and proline moieties.	[1][3]
¹³ C NMR	Crucial for confirming the carbon skeleton and differentiating between diastereomers.	[1]
³¹ P NMR	Confirmed the presence of the phosphoramidate linkage and its chemical environment.	[3]

Note: Detailed spectral data (chemical shifts in ppm, coupling constants in Hz) are reported in the primary literature and are essential for unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provided vital information regarding the molecular weight and fragmentation pattern of **Phosmidosine**, further confirming its elemental composition and the connectivity of its structural components. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry were likely employed in its characterization.

Table 3: Summary of Mass Spectrometric Data

Technique	Key Findings	Reference
High-Resolution MS	Confirmed the elemental composition (C16H24N7O8P).	PubChem
Tandem MS (MS/MS)	Would provide fragmentation patterns to confirm the 8-oxoadenosine, proline, and phosphate substructures.	-



Note: Specific m/z values for parent and fragment ions are detailed in the primary research articles.

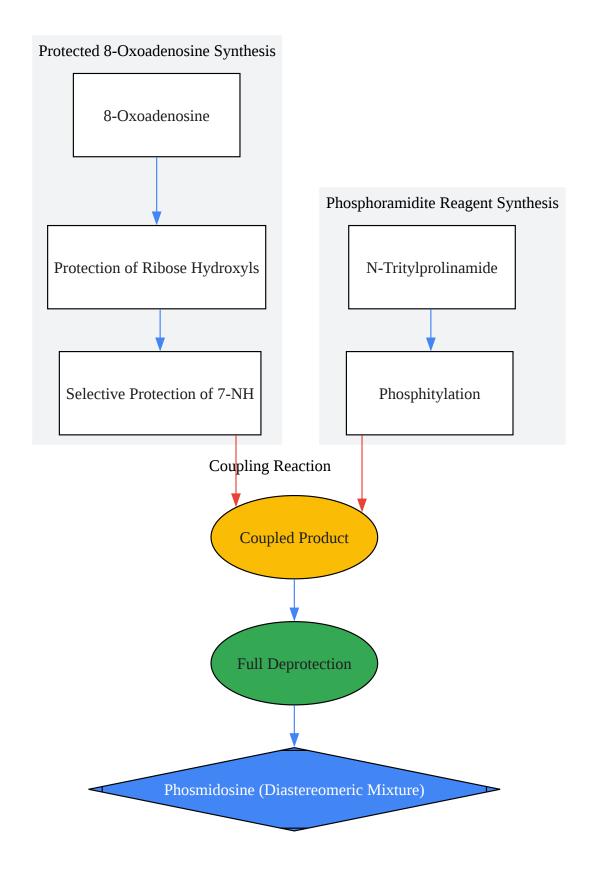
Total Synthesis of Phosmidosine

The total synthesis of **Phosmidosine** was a critical step in confirming its proposed structure and providing a means to produce analogs for structure-activity relationship (SAR) studies. The first successful synthesis was a significant achievement, involving the strategic use of protecting groups and a key coupling reaction.[1]

Synthetic Strategy Overview

The general synthetic approach involves the coupling of a suitably protected 8-oxoadenosine derivative with a protected L-prolinamide phosphoramidite derivative. A key challenge in the synthesis is the selective protection of the various reactive functional groups on the 8-oxoadenosine and proline moieties.





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Figure 1. General Synthetic Workflow for **Phosmidosine**.



Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the literature for the synthesis and characterization of **Phosmidosine** and its analogs.

General Method for Phosmidosine Synthesis

The first total synthesis of **Phosmidosine** involved the following key steps[1]:

- Protection of 8-Oxoadenosine: The hydroxyl groups of the ribose moiety of 8-oxoadenosine were protected using standard protecting groups (e.g., silyl ethers). A tert-butoxycarbonyl (Boc) group was selectively introduced to the 7-NH position of the 8-oxoadenine base.[1]
- Preparation of the Phosphoramidite Reagent: N-tritylprolinamide was reacted with a phosphitylating agent to generate the corresponding phosphoramidite derivative.
- Coupling Reaction: The protected 8-oxoadenosine derivative was coupled with the N-tritylprolinamide phosphoramidite in the presence of an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole.[1]
- Deprotection: The coupled product was subjected to a full deprotection sequence to remove all protecting groups, yielding a mixture of **Phosmidosine** and its diastereomer.[1]
- Purification: The diastereomers were separated using high-performance liquid chromatography (HPLC).

NMR Spectroscopic Analysis

NMR spectra were typically acquired on a 270 MHz or higher field spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts were referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to 85% phosphoric acid for ³¹P NMR.

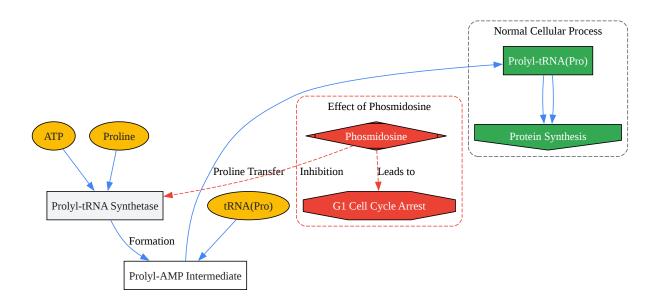
Mass Spectrometric Analysis

Mass spectra were obtained using ESI or MALDI-TOF mass spectrometers. High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition.

Mechanism of Action and Biological Activity



Phosmidosine exhibits potent antitumor activity by inducing cell cycle arrest at the G1 phase. [2] The proposed mechanism of action involves the inhibition of protein biosynthesis. Specifically, it is suggested that **Phosmidosine** acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), an intermediate in the charging of tRNA with proline by prolyl-tRNA synthetase.[4] By blocking this crucial step in protein synthesis, **Phosmidosine** effectively halts cell proliferation.



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Figure 2. Proposed Mechanism of Action of Phosmidosine.

Conclusion

The chemical structure of **Phosmidosine**, a potent antitumor antibiotic, has been unequivocally established through a combination of advanced spectroscopic methods and total synthesis. Its unique N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline is central to its biological activity. The elucidation of its structure and the development of a synthetic route have



paved the way for the creation of more stable and potent analogs, offering promising avenues for the development of novel anticancer therapeutics. Further investigation into the precise molecular interactions between **Phosmidosine** and its target, prolyl-tRNA synthetase, will be crucial for the rational design of next-generation inhibitors.

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